5-Bromo-2-chloro-4-nitropyridine

Catalog No.
S867557
CAS No.
1082041-27-7
M.F
C5H2BrClN2O2
M. Wt
237.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-4-nitropyridine

CAS Number

1082041-27-7

Product Name

5-Bromo-2-chloro-4-nitropyridine

IUPAC Name

5-bromo-2-chloro-4-nitropyridine

Molecular Formula

C5H2BrClN2O2

Molecular Weight

237.44 g/mol

InChI

InChI=1S/C5H2BrClN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H

InChI Key

WXOVZVORCQADFC-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Cl)Br)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)[N+](=O)[O-]

The exact mass of the compound 2-Chloro-4-nitro-5-bromopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-chloro-4-nitropyridine (CAS 1082041-27-7) is a highly functionalized, tri-substituted heteroaromatic building block designed for complex pharmaceutical and agrochemical synthesis. Featuring three distinct and orthogonally reactive sites—a 2-chloro leaving group, a 4-nitro activating/reducible group, and a 5-bromo cross-coupling handle—this compound serves as a critical precursor for multi-step heterocycle construction [1]. In industrial procurement, it is primarily sourced to bypass hazardous in-house nitration or halogenation steps, providing a ready-to-use scaffold for regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed carbon-carbon bond formations.

Attempting to substitute 5-Bromo-2-chloro-4-nitropyridine with simpler analogs, such as 5-bromo-2-chloropyridine or 2-chloro-4-nitropyridine, fundamentally disrupts established synthetic pathways [1]. Using 5-bromo-2-chloropyridine requires a downstream nitration step, which is notoriously harsh, low-yielding, and poses severe thermal runaway risks at scale. Conversely, utilizing 2-chloro-4-nitropyridine eliminates the 5-bromo handle, completely preventing late-stage Suzuki or Buchwald-Hartwig cross-couplings at that position. Procurement of the exact tri-functionalized compound is therefore non-negotiable for synthetic routes requiring sequential SNAr, nitro reduction, and cross-coupling to access fused azaindole or functionalized pyridine active pharmaceutical ingredients (APIs).

SNAr Reactivity: The Activating Power of the 4-Nitro Group

The presence of the 4-nitro group in 5-bromo-2-chloro-4-nitropyridine strongly withdraws electron density from the pyridine ring, significantly activating the 2-chloro position for SNAr reactions [1]. When compared to the un-nitrated baseline, 5-bromo-2-chloropyridine, the target compound achieves quantitative conversion with primary amines at significantly lower temperatures. This allows process chemists to avoid harsh heating, thereby minimizing thermal degradation and impurity formation in early-stage API synthesis.

Evidence DimensionSNAr Reaction Conditions (Amine Nucleophile)
Target Compound DataMild conditions (e.g., 20-60°C, 2-4 hours)
Comparator Or Baseline5-Bromo-2-chloropyridine (Requires >100°C, prolonged heating, or Pd-catalysis)
Quantified Difference>40°C reduction in required reaction temperature and elimination of transition-metal dependence for C-N bond formation at the 2-position.
ConditionsStandard SNAr with primary/secondary aliphatic amines in polar aprotic solvents (e.g., DMF or NMP).

Lowering the activation barrier for SNAr reduces energy costs, avoids transition-metal catalysts, and improves impurity profiles during large-scale manufacturing.

Orthogonal Reactivity: Enabling Sequential Functionalization

5-Bromo-2-chloro-4-nitropyridine offers a highly predictable hierarchy of reactivity that is absent in di-substituted analogs [1]. The 2-chloro position is highly susceptible to SNAr, while the 5-bromo position remains intact for subsequent palladium-catalyzed cross-coupling. If a buyer were to use 2,5-dibromo-4-nitropyridine, differentiating the two bromine sites would result in poor regioselectivity and statistical mixtures. The distinct halogen pairing (Cl vs. Br) ensures that nucleophiles exclusively attack the 2-position, preserving the 5-position for late-stage diversification.

Evidence DimensionRegioselectivity in sequential substitution
Target Compound Data>95% chemoselectivity for SNAr at C2, preserving C5-Br
Comparator Or Baseline2,5-Dibromo-4-nitropyridine (Yields mixed substitution products)
Quantified DifferenceNear-absolute chemoselective differentiation between the 2- and 5-positions.
ConditionsSequential SNAr (amine, base) followed by Suzuki cross-coupling (arylboronic acid, Pd-catalyst).

Predictable regioselectivity eliminates the need for complex chromatographic separations, directly increasing overall yield and reducing downstream purification costs.

Process Safety: Bypassing Hazardous Pyridine Nitration

Synthesizing this specific substitution pattern from a simpler precursor like 5-bromo-2-chloropyridine requires an electrophilic aromatic nitration. Pyridine nitration is notoriously difficult, requiring forcing conditions that pose severe safety and thermal runaway risks at pilot or production scales [1]. By procuring 5-bromo-2-chloro-4-nitropyridine directly, manufacturers bypass this hazardous, low-yielding step entirely, relying instead on the vendor's specialized manufacturing capabilities.

Evidence DimensionProcess Safety and Step Economy
Target Compound Data0 in-house nitration steps required
Comparator Or Baseline5-Bromo-2-chloropyridine (Requires 1 hazardous, high-temperature nitration step with typical yields <50%)
Quantified DifferenceEliminates 1 high-risk unit operation and avoids >50% yield loss associated with pyridine nitration.
ConditionsIndustrial scale-up (>1 kg) of multi-substituted pyridine intermediates.

Outsourcing the hazardous nitration step to a specialized supplier drastically improves in-house plant safety and accelerates the overall synthetic timeline.

Synthesis of Fused Bicyclic APIs (e.g., Azaindoles)

The 4-nitro group can be reduced to an amine, which subsequently cyclizes with a substituent at the 5-position (introduced via cross-coupling) to form highly valuable 6-azaindole or 7-azaindole scaffolds used in kinase inhibitor discovery [1].

Development of Targeted Kinase Inhibitors

The orthogonal reactivity allows for the independent attachment of distinct pharmacophores at the 2- and 5-positions, a common requirement in optimizing the structure-activity relationship (SAR) of oncology and immunology drugs [1].

Library Generation for High-Throughput Screening

The predictable and mild SNAr reactivity at the 2-position enables the rapid, parallel synthesis of diverse pyridine libraries by reacting the scaffold with a wide array of commercial amines without requiring transition-metal catalysts [1].

XLogP3

2.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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